molecular formula C26H31N3O2 B12611822 Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl- CAS No. 648420-11-5

Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-

Cat. No.: B12611822
CAS No.: 648420-11-5
M. Wt: 417.5 g/mol
InChI Key: BSMRITMMFRMBAK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-substituted ureas, including Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N’-5-isoquinolinyl-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient, environmentally friendly, and suitable for gram-scale synthesis. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . Industrial production methods often prioritize economy and ease of execution, sometimes at the expense of environmental considerations .

Chemical Reactions Analysis

Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N’-5-isoquinolinyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium isocyanate, ammonia, and carbamoyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with isocyanates typically yields N-substituted ureas .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other important chemicals . In biology and medicine, N-substituted ureas are studied for their potential pharmaceutical properties, including their use as agrochemicals and pharmaceutical agents . The compound’s diverse applications make it a valuable subject of study in various scientific fields.

Mechanism of Action

The mechanism of action of Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N’-5-isoquinolinyl- involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known that N-substituted ureas can interact with various biological targets, potentially affecting cellular processes . Further research is needed to fully elucidate the molecular pathways involved.

Properties

CAS No.

648420-11-5

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

1-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-3-isoquinolin-5-ylurea

InChI

InChI=1S/C26H31N3O2/c1-31-23-12-10-20(11-13-23)22(16-19-6-3-2-4-7-19)18-28-26(30)29-25-9-5-8-21-17-27-15-14-24(21)25/h5,8-15,17,19,22H,2-4,6-7,16,18H2,1H3,(H2,28,29,30)

InChI Key

BSMRITMMFRMBAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC2CCCCC2)CNC(=O)NC3=CC=CC4=C3C=CN=C4

Origin of Product

United States

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